6-Methyl-pyridin-2-YL-methylamine dihydrochloride
CAS No.:
Cat. No.: VC18682293
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12Cl2N2 |
---|---|
Molecular Weight | 195.09 g/mol |
IUPAC Name | N,6-dimethylpyridin-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H10N2.2ClH/c1-6-4-3-5-7(8-2)9-6;;/h3-5H,1-2H3,(H,8,9);2*1H |
Standard InChI Key | WGMIURPVRBLRII-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC=C1)NC.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-Methyl-2-pyridinemethanamine dihydrochloride possesses the molecular formula C₇H₁₀N₂·2HCl, corresponding to a molecular weight of 195.09 g/mol for the salt form. The free base (C₇H₁₀N₂) has a formula weight of 122.17 g/mol and an exact mass of 122.0844 g/mol . The pyridine ring’s 2-position bears a methylamine group (-CH₂NHCH₃), while the 6-position remains unsubstituted in the documented variant, though synthetic pathways exist for introducing substituents .
Structural Analysis
-
Pyridine Ring: Aromatic heterocycle with nitrogen at position 1, contributing to basicity (pKa₁ = 2.92 for the protonated amine; pKa₂ = 8.82 for the pyridinium ion) .
-
Methylamine Side Chain: Enhances nucleophilicity, enabling participation in condensation and alkylation reactions.
-
Dihydrochloride Salt: Improves aqueous solubility (0.994 g/mL at 25°C) and stability under storage .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 64°C | |
Boiling Point (10 Torr) | 78–80°C | |
Density (25°C) | 0.994 g/mL | |
Refractive Index (n₂₀/D) | 1.524 | |
Flash Point | 82°C |
Synthetic Methodologies
Reductive Amination
A patented synthesis route involves reductive amination of 2-pyridinecarboxaldehyde with methylamine in the presence of sodium cyanoborohydride . This method proceeds via:
-
Imine Formation: Condensation of aldehyde and amine.
-
Boron Hydride Reduction: Selective reduction of the imine intermediate to the secondary amine.
-
Salt Formation: Treatment with HCl gas to yield the dihydrochloride .
Epoxide-Mediated Synthesis
Alternative pathways utilize 1-benzoyl-piperidin-4-one derivatives, which undergo:
-
Epoxidation: Conversion of ketones to epoxides using hydrogen fluoride-pyridine complexes.
-
Ring-Opening: Reaction with methylamine to install the amine functionality.
Reaction Scheme:
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Freely soluble in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO) .
-
Storage: Requires inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Spectroscopic Data
-
IR Spectroscopy: N-H stretch at ~3300 cm⁻¹ (amine), C=N stretch at 1600 cm⁻¹ (pyridine).
-
NMR (¹H): Pyridine protons at δ 8.2–7.4 ppm, methylene (-CH₂-) at δ 3.8 ppm, and N-methyl at δ 2.4 ppm .
Applications in Pharmaceutical Chemistry
Antidepressant Development
The compound’s amine group facilitates binding to serotonin and norepinephrine transporters, making it a precursor to tricyclic antidepressants . Modifications to the pyridine ring modulate blood-brain barrier permeability.
Analgesic Intermediate
Structural analogs exhibit μ-opioid receptor affinity, with IC₅₀ values <100 nM in preclinical models . The dihydrochloride salt improves bioavailability in oral formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume